molecular formula C10H8N2O3 B2830759 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid CAS No. 1368018-57-8

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid

Cat. No.: B2830759
CAS No.: 1368018-57-8
M. Wt: 204.185
InChI Key: WZYLLWZVEZZUFL-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both hydroxy and carboxylic acid functional groups makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other isomers. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLLWZVEZZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368018-57-8
Record name 1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
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